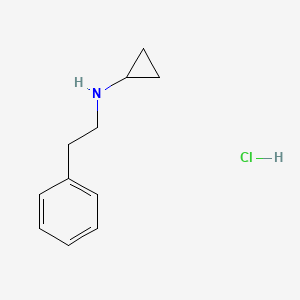
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly known as DMPM, is a chemical compound with potential applications in scientific research. It belongs to the class of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of DMPM is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, DMPM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
DMPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to increased levels of drugs in the body, which can have both beneficial and harmful effects. DMPM has also been shown to have antioxidant activity, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPM in lab experiments is its diverse biological activities. It can be used in various research areas such as antifungal, antibacterial, and anticancer research. However, one limitation of using DMPM is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMPM. One area of research could be to further investigate its mechanism of action. Another area of research could be to study its potential applications in other research areas such as neurodegenerative diseases and inflammation. Additionally, research could be conducted to develop derivatives of DMPM with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, DMPM is a chemical compound with potential applications in various scientific research areas. It can be synthesized by the Claisen-Schmidt condensation reaction and has been shown to exhibit antifungal, antibacterial, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. DMPM has various biochemical and physiological effects and can be used in lab experiments. However, its potential toxicity can limit its use in certain experiments. There are several future directions for research on DMPM, including further investigation of its mechanism of action and development of derivatives with improved biological activities and reduced toxicity.
Métodos De Síntesis
DMPM can be synthesized by the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction takes place in ethanol and requires refluxing for several hours. The resulting yellow solid can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DMPM has been studied for its potential applications in various scientific research areas. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. In a study conducted by Sathishkumar et al., DMPM was found to inhibit the growth of Candida albicans, a common fungal pathogen. In another study by Li et al., DMPM was shown to induce apoptosis in human breast cancer cells.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-7-4-13(5-8-15)17(19)10-6-14-12-16(21-2)9-11-18(14)22-3/h4-12H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGLYGVFCJUPR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)

![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)
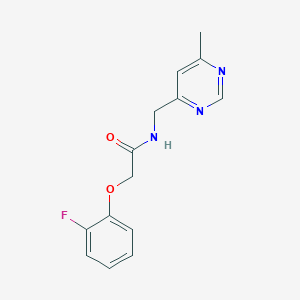


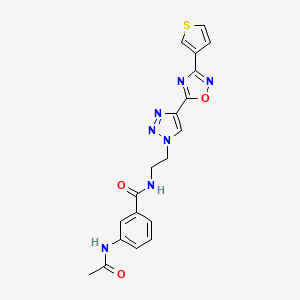
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2856288.png)
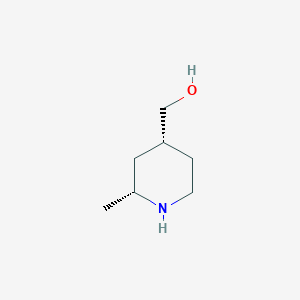
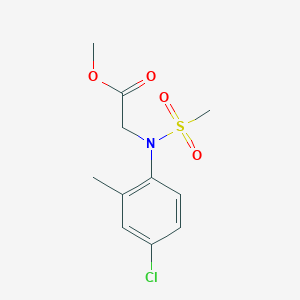
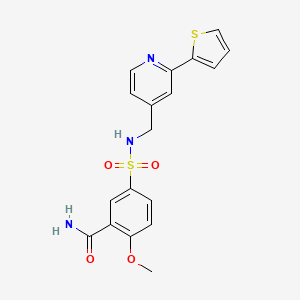
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2856293.png)
